molecular formula C16H19N3O2 B2578601 (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1396892-90-2

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2578601
CAS No.: 1396892-90-2
M. Wt: 285.347
InChI Key: REXNCKKSAZRUNX-ONEGZZNKSA-N
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Description

The compound “(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” is a chalcone derivative featuring a conjugated enone system, a furan-2-yl group, and a piperidine moiety substituted with a 1H-imidazol-1-ylmethyl group.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(4-3-15-2-1-11-21-15)19-8-5-14(6-9-19)12-18-10-7-17-13-18/h1-4,7,10-11,13-14H,5-6,8-9,12H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNCKKSAZRUNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions to form the imidazole ring.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The imidazole derivative is then coupled with the piperidine derivative using a suitable linker, often involving a methylation step.

    Formation of the Enone: The final step involves the formation of the enone structure by reacting the coupled product with furfural under basic conditions, followed by an aldol condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced enone derivatives.

    Substitution: Various substituted imidazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology, oncology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites in enzymes, while the piperidine ring may enhance binding affinity and specificity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural features with several enone-based derivatives, differing primarily in substituent groups:

Compound Name Core Structure R1 Substituent R2 Substituent Key Functional Groups
Target Compound Chalcone (enone) 4-((1H-imidazol-1-yl)methyl)piperidin-1-yl Furan-2-yl Imidazole, piperidine, furan
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Chalcone (enone) 4-(1H-Imidazol-1-yl)phenyl 4-methylphenyl Imidazole, phenyl
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Chalcone (enone) 4-Fluorophenyl 4-(furan-2-carbonyl)piperazin-1-yl Furan, piperazine
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)prop-2-en-1-one Phthalazine-enone hybrid 1-s-Butylphthalazin-2(1H)-yl 5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl Phthalazine, pyrimidine

Key Observations :

  • The imidazole-piperidine combination in the target compound may enhance solubility and receptor-binding interactions compared to simpler phenyl or fluorophenyl groups .

Inferences :

  • High yields (e.g., 92.1% in ) for simpler chalcones imply that steric hindrance from the piperidine-imidazole group in the target compound might reduce efficiency unless optimized conditions are used.

Hypotheses :

  • The piperidine moiety could enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted drug design.

Biological Activity

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C18H21N3O
  • Molecular Weight: 295.386 g/mol
  • IUPAC Name: (E)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5490.51Tubulin polymerization inhibitor
MDA-MB 2310.63Induces apoptosis
DU1450.75Cell cycle arrest

These results indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization: The compound interferes with the assembly of tubulin, a critical component of the cytoskeleton, thereby inhibiting cancer cell proliferation.
  • Induction of Apoptosis: Flow cytometry studies have shown increased apoptosis rates in treated cancer cells, suggesting that the compound activates intrinsic apoptotic pathways .

Study 1: In Vivo Efficacy

In a recent in vivo study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor growth compared to untreated controls. The study reported a tumor volume decrease by approximately 50% after four weeks of treatment at a dosage of 10 mg/kg .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human embryonic kidney cells (HEK293), revealing that the compound exhibited low toxicity with an IC50 greater than 100 µM. This suggests a favorable therapeutic index for potential clinical applications, as it selectively targets cancer cells while sparing normal tissue .

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